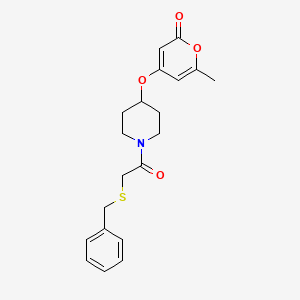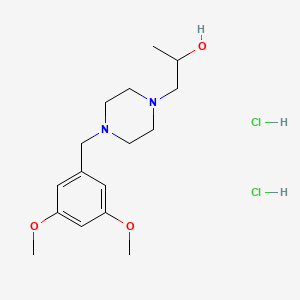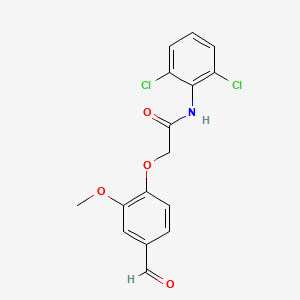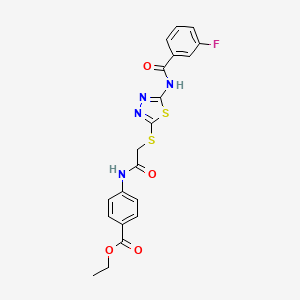![molecular formula C20H24N6O2 B2594652 9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-06-4](/img/structure/B2594652.png)
9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality 9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 9-Methyl-3-Phenyl-1,7-Dipropyl-7,9-Dihydro-[1,2,4]Triazino[3,4-f]Purine-6,8(1H,4H)-Dione Applications
The compound 9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has potential applications in various fields of scientific research. Below is a detailed analysis of its unique applications across different scientific domains.
Anticancer Activity: The structural framework of this compound suggests potential anticancer properties. Similar compounds have been designed and synthesized for their antiproliferative activity against various cancer cell lines, such as Hela, A549, HepG2, and MCF-7 . The introduction of alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs, could enhance the anticancer efficacy of such compounds .
Molecular Docking and Dynamics: The compound’s molecular structure allows for molecular docking studies, which can reveal the binding orientations of synthesized compounds in the active sites of target proteins. Additionally, molecular dynamics simulations can evaluate the binding stabilities between the compounds and their receptors, which is crucial for drug development .
Antibacterial Agents: Compounds with similar structures have shown strong antibacterial effects against pathogens like Xanthomonas oryzae pv. oryzae (Xoo), with superior efficacy compared to existing treatments . This suggests that our compound could be developed as a novel antibacterial agent, particularly for agricultural applications.
Antifungal Activity: The related structural analogs of this compound have demonstrated moderate antifungal activity against Rhizoctonia solani, a pathogen that poses a significant threat to agriculture . This indicates a potential application of our compound in the development of new antifungal agents.
Nematocidal Activity: The compound’s analogs have exhibited moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode . This points to the possibility of using our compound as a base for creating nematocides to protect crops.
Antioxidant Properties: Compounds with similar molecular structures have been evaluated for antioxidant activity using various assays such as Hydrogen peroxide scavenging and DPPH . This suggests that our compound may also possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Propiedades
IUPAC Name |
9-methyl-3-phenyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-4-11-24-18(27)16-17(23(3)20(24)28)21-19-25(16)13-15(22-26(19)12-5-2)14-9-7-6-8-10-14/h6-10H,4-5,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLCERIUUXYGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCC)C4=CC=CC=C4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594570.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B2594574.png)
![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)

![N-[3-(2-bromoethoxy)phenyl]acetamide](/img/structure/B2594578.png)




![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2594588.png)

![N-(4-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2594592.png)